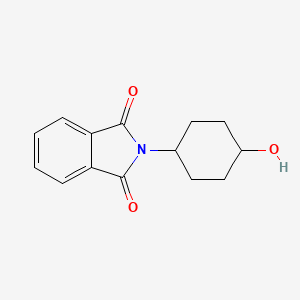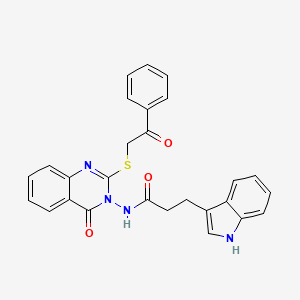
3-(1H-indol-3-yl)-N-(4-oxo-2-((2-oxo-2-phenylethyl)thio)quinazolin-3(4H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-indol-3-yl)-N-(4-oxo-2-((2-oxo-2-phenylethyl)thio)quinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C27H22N4O3S and its molecular weight is 482.56. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-indol-3-yl)-N-(4-oxo-2-((2-oxo-2-phenylethyl)thio)quinazolin-3(4H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-indol-3-yl)-N-(4-oxo-2-((2-oxo-2-phenylethyl)thio)quinazolin-3(4H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Researchers have been focused on the synthesis of novel derivatives of quinazolinone and indole, exploring their potential biological activities. For instance, Havaldar and Patil (2008) synthesized novel derivatives that include phenoxy-acetic acid and hydrazide derivatives, indicating their screening for biological activities. Similarly, El-Shenawy (2017) synthesized new 3(4H)-quinazolinone derivatives and assessed their antibacterial and antifungal activities, suggesting some compounds demonstrated high activity against various microbial strains.
Antitumor Evaluation
The anticancer potential of quinazolinone derivatives has been a significant area of research. Mohamed et al. (2016) designed and prepared a novel series of quinazolinone-based compounds, revealing extensive-spectrum antitumor efficiency against various tumor cell lines, including renal and lung cancer cell lines.
Antibacterial and Antifungal Activities
The antimicrobial properties of quinazolinone derivatives have been thoroughly investigated. El-Shenawy (2018) synthesized novel annulated quinazolinone derivatives, demonstrating high activity against both Gram-positive and Gram-negative bacteria. This indicates the potential of these compounds in developing new antimicrobial agents.
Antiallergic Agents
Research on the antiallergic potential of quinazolinone derivatives has also been explored. LeMahieu et al. (1983) prepared a series of substituted quinazolinone compounds and evaluated them for antiallergic activity, identifying potent compounds with significant oral activity in antiallergy tests.
Anticonvulsant Agents
The exploration of quinazolinone derivatives for their anticonvulsant activity has been reported. A study by Archana (2019) synthesized and evaluated a series of quinazolinonyl substituted indoles, finding compounds more potent than the standard drug phenytoin sodium, indicating their potential as anticonvulsant agents.
These studies highlight the versatility of quinazolinone and indole derivatives in scientific research, offering promising avenues for the development of new therapeutic agents with varied biological activities. The chemical synthesis and characterization of these compounds, followed by their evaluation for biological activities, demonstrate their potential applications in medicinal chemistry and drug discovery.
Propiedades
IUPAC Name |
3-(1H-indol-3-yl)-N-(4-oxo-2-phenacylsulfanylquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O3S/c32-24(18-8-2-1-3-9-18)17-35-27-29-23-13-7-5-11-21(23)26(34)31(27)30-25(33)15-14-19-16-28-22-12-6-4-10-20(19)22/h1-13,16,28H,14-15,17H2,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVCDCQOJRHFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CCC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2600467.png)
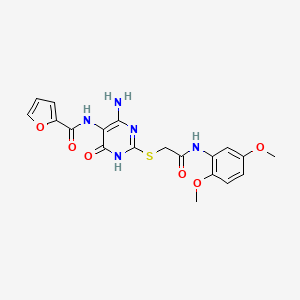
![ethyl 6-benzyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2600469.png)
![4-butoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2600472.png)
![[2-(2-Fluoro-phenyl)-thiazol-4-yl]-acetic acid](/img/structure/B2600474.png)
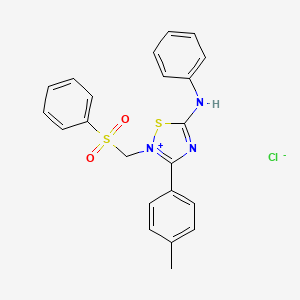
![N-(2-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2600478.png)
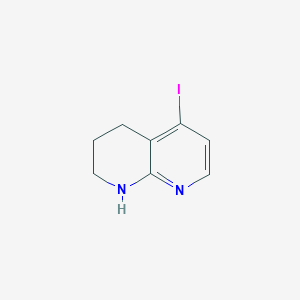


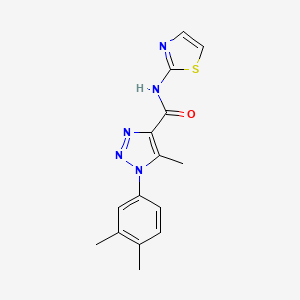
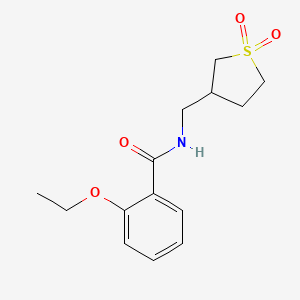
![prop-2-enyl 5-(2-methoxyphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2600488.png)
